molecular formula C15H14N2O2S B2738548 N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide CAS No. 930065-86-4

N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2738548
CAS No.: 930065-86-4
M. Wt: 286.35
InChI Key: IRGNQUNEIIXPNI-UHFFFAOYSA-N
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Description

N-[4-(2-Oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a chemical hybrid of two pharmacologically significant motifs: the 2-oxopyrrolidine scaffold and the thiophene carboxamide group. This structure suggests potential for multi-target research, particularly in oncology and cytoprotection. Compounds featuring a phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate core have been identified as potent antimicrotubule agents that target the colchicine-binding site on tubulin. These agents demonstrate robust antiproliferative activity against a range of human cancer cell lines in the nanomolar to micromolar range, disrupt cell cycle progression in the G2/M phase, and induce microtubule depolymerization . Furthermore, novel 2-oxopyrrolidine derivatives have been shown to efficiently activate the Nrf-2 signaling pathway in human cells. This activation enhances the expression of antioxidant genes like heme oxygenase-1 (HO-1) and reduces the production of inflammatory cytokines and reactive oxygen species, indicating potential application in research related to oxidative stress and inflammatory skin disorders . Independently, the thiophene-2-carboxamide moiety is recognized in medicinal chemistry as a key pharmacophore for designing potent and selective inhibitors of enzymes like neuronal nitric oxide synthase (nNOS), which also show efficacy in melanoma cell models . This combination of structural features makes this compound a promising candidate for researchers investigating novel pathways in cancer therapy and cellular defense mechanisms.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-14-4-1-9-17(14)12-7-5-11(6-8-12)16-15(19)13-3-2-10-20-13/h2-3,5-8,10H,1,4,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGNQUNEIIXPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

    Attachment to the Phenyl Group: The pyrrolidinone ring is then attached to a phenyl group through a nucleophilic substitution reaction, often using a halogenated phenyl derivative.

    Formation of the Thiophene-2-carboxamide Moiety: The final step involves the formation of the thiophene-2-carboxamide moiety, which can be achieved through a coupling reaction between a thiophene derivative and an amine group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and amide functionalities are primary sites for oxidation. Key reactions include:

Reagent/Conditions Product Mechanism Reference
Hydrogen peroxide (H₂O₂) in acetic acid, 25°CThiophene sulfoxide or sulfone derivativesElectrophilic oxidation at sulfur
Potassium permanganate (KMnO₄) in acidic mediumCarboxylic acid formation (amide hydrolysis byproduct)Oxidative cleavage of thiophene

Key Findings :

  • Thiophene oxidation to sulfone derivatives occurs under strong oxidative conditions, altering electronic properties for enhanced bioactivity.

  • Over-oxidation may lead to ring-opening products, particularly under acidic KMnO₄ conditions .

Reduction Reactions

The carboxamide group undergoes selective reduction:

Reagent/Conditions Product Mechanism Reference
Lithium aluminum hydride (LiAlH₄) in THF, 0°CPrimary amine (N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophen-2-ylmethanamine)Amide-to-amine reduction
Hydrogen gas (H₂) with palladium catalystPartial reduction of pyrrolidinone to pyrrolidineCatalytic hydrogenation

Key Findings :

  • LiAlH₄ selectively reduces the carboxamide to a primary amine without affecting the pyrrolidinone ring.

  • Catalytic hydrogenation preferentially targets the lactam group, yielding pyrrolidine derivatives.

Hydrolysis Reactions

The amide bond is susceptible to hydrolysis under varied conditions:

Reagent/Conditions Product Mechanism Reference
6M HCl, reflux, 12hThiophene-2-carboxylic acid + 4-(2-oxopyrrolidin-1-yl)anilineAcid-catalyzed amide hydrolysis
NaOH (aq.), 80°C, 6hSodium thiophene-2-carboxylate + aniline derivativeBase-mediated hydrolysis

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, facilitating nucleophilic attack by water .

  • Alkaline conditions deprotonate the amide nitrogen, accelerating cleavage.

Pyrrolidinone Modifications

Reaction Reagent/Conditions Product Reference
Ring-openingLiAlH₄ in THFPyrrolidine derivative
N-AlkylationAlkyl halides, K₂CO₃, DMFN-substituted pyrrolidinone

Electrophilic Aromatic Substitution

Reaction Reagent/Conditions Product Reference
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted phenyl derivative
SulfonationSO₃/H₂SO₄, 50°CSulfonic acid derivative

Key Findings :

  • The electron-rich phenyl ring directs electrophilic substitution to the para position relative to the pyrrolidinone group.

  • N-Alkylation of pyrrolidinone enhances solubility for pharmaceutical formulations.

Cross-Coupling Reactions

The thiophene moiety participates in metal-catalyzed couplings:

Reaction Catalyst/Conditions Product Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives
Stille CouplingPd₂(dba)₃, AsPh₃, THF, 60°CThiophene-aryl conjugates

Key Findings :

  • Suzuki reactions enable the introduction of aromatic groups at the thiophene 5-position .

  • Cross-coupling efficiency depends on the electronic nature of substituents on the phenyl ring .

Scientific Research Applications

Scientific Research Applications

The compound has garnered attention for its potential applications in several areas:

  • Antimicrobial Activity : Studies have indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL.
  • Anticancer Properties : N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide has demonstrated selective cytotoxicity against various cancer cell lines. In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cells while sparing normal cells, suggesting a promising avenue for anticancer drug development .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression, including acetylcholinesterase, which is crucial for neurodegenerative diseases .
  • Antioxidant Activity : Thiophene derivatives have been studied for their antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of thiophene derivatives, establishing a correlation between structural modifications and biological activity. The findings indicated that specific substitutions on the thiophene ring significantly enhanced antimicrobial potency against gram-positive bacteria .

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that this compound exhibited IC50 values in the low micromolar range, indicating its potential as an anticancer agent. The mechanism of action is hypothesized to involve interference with mitochondrial pathways leading to apoptosis .

Mechanism of Action

The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s closest analogs from the evidence include:

  • Piperidine-substituted thiophene carboxamides (e.g., Compounds 54–59 in ): These feature a six-membered piperidine ring instead of the five-membered pyrrolidone. The piperidine derivatives exhibit lower melting points (150–242°C) compared to pyrrolidone-containing compounds (unreported here but typically higher due to increased polarity). Piperidine’s basic nitrogen may enhance solubility in acidic environments, whereas the pyrrolidone’s lactam group could improve water solubility via hydrogen bonding .
  • Nitro-substituted analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide in ): The nitro group introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This contrasts with the electron-rich pyrrolidone substituent, which may stabilize π-π interactions in biological targets .
  • Pyrazole-linked thiophene carboxamides (): Compounds like 7c and 7h incorporate fluorophenyl or chlorophenyl groups, which enhance lipophilicity and membrane permeability. The pyrrolidone group in the target compound may trade some lipophilicity for improved solubility, affecting blood-brain barrier penetration .

Table 1: Key Structural and Physicochemical Comparisons

Compound Class Substituent Melting Point (°C) Notable Properties
Piperidine-substituted (54–59) 4-Piperidinyloxy 150–242 Moderate solubility, basic nitrogen
Nitrophenyl () 2-Nitro 397 High crystallinity, electron-withdrawing
Pyrazole-linked (7c, 7h) 4-Fluorophenethyl/4-Cl N/A Enhanced lipophilicity, antifungal activity
Target Compound 2-Oxopyrrolidin-1-yl Not reported Polar, hydrogen-bonding potential

Biological Activity

N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene core substituted with a carboxamide group and a pyrrolidine moiety. Its structure is critical for its interaction with biological targets.

Research indicates that this compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor function. The presence of the thiophene ring and the oxopyrrolidine group contributes to its binding affinity, which may involve competitive inhibition or allosteric modulation of target proteins.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit antiproliferative effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
A549 (Lung cancer)5.0Induces apoptosis
MDA-MB-231 (Breast cancer)3.5Disrupts microtubule dynamics
HeLa (Cervical cancer)4.0Cell cycle arrest in G2/M phase

These findings suggest that this compound may act as an effective antitumor agent through multiple pathways, including apoptosis induction and cell cycle disruption .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against Gram-positive bacteria. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antimicrobial agent .

Case Studies

  • Study on Lung Cancer Cells : In a study involving A549 lung cancer cells, treatment with this compound resulted in significant cytotoxicity compared to controls. The mechanism was attributed to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .
  • Breast Cancer Research : Another investigation focused on MDA-MB-231 cells revealed that the compound induced cell cycle arrest at the G2/M checkpoint, effectively halting proliferation. This was confirmed through flow cytometry analysis .
  • Antimicrobial Evaluation : A series of tests evaluated the compound's activity against various bacterial strains. Results indicated that it possessed a minimum inhibitory concentration (MIC) effective against resistant strains, suggesting its utility in treating infections caused by resistant bacteria .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and moderate metabolic stability. Toxicological evaluations indicate low toxicity in vitro, making it a candidate for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for thiophene-2-carboxamide derivatives?

  • Answer : The synthesis typically involves amide coupling between thiophene-2-carbonyl chloride and substituted anilines. For example, in the synthesis of structurally related compounds, equimolar reactants are refluxed in acetonitrile, followed by solvent evaporation to yield crystalline products . Purification is achieved via solvent mixtures (e.g., CH₂Cl₂/MeOH, 9:1), with characterization by HPLC-MS and HRMS to confirm molecular integrity .
  • Table 1 : Representative Reaction Conditions and Yields

CompoundYield (%)Purification MethodCharacterization Techniques
Analog 5434CH₂Cl₂/MeOHNMR, HRMS, HPLC-MS
Analog 5679CH₂Cl₂/MeOHNMR, HRMS, HPLC-MS

Q. How is the crystal structure of this compound determined?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL are used for refinement, analyzing bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds). For example, dihedral angles between aromatic rings in analogs range from 8.5° to 15.4°, influencing packing efficiency .

Q. What standard assays evaluate biological activity?

  • Answer : Initial screens include:

  • Antiviral activity : Cell-based assays measuring inhibition of viral entry (e.g., Ebola pseudotyped viruses) .
  • Anticoagulant effects : Thrombin generation assays or clotting time measurements .
  • Kinase inhibition : Biochemical assays (e.g., Src/Abl kinase inhibition using ATP-competitive binding studies) .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions?

  • Answer :

  • Reaction optimization : Adjust temperature, solvent polarity, or catalysts (e.g., use DMAP for acylations).
  • Protecting groups : Protect reactive sites (e.g., pyrrolidinone nitrogen) to prevent side reactions .
  • Alternative routes : Explore microwave-assisted synthesis or flow chemistry for improved efficiency.
    • Case Study : Compound 55 (16% yield) vs. Compound 56 (79% yield) highlights the impact of steric hindrance and nucleophilicity of aniline substituents .

Q. How to resolve contradictions in biological activity across studies?

  • Answer :

  • Standardized assays : Re-evaluate compounds under identical conditions (e.g., cell lines, assay protocols).
  • Purity verification : Confirm >98% purity via HPLC and exclude degradation products.
  • Target selectivity profiling : Use kinase panels or proteome-wide screens to identify off-target effects. For instance, thiophene carboxamides may exhibit dual Src/Abl inhibition, complicating mechanistic interpretation .

Q. What strategies validate structure-activity relationships (SAR) for pyrrolidinone-containing analogs?

  • Answer :

  • Bioisosteric replacement : Substitute the pyrrolidinone moiety with morpholinone or piperidinone to assess ring size impact.
  • Pharmacophore modeling : Map electrostatic and steric features using software like Schrödinger’s Phase.
  • Crystallographic data : Compare binding modes of analogs (e.g., hydrogen bonding with kinase ATP pockets) .

Q. How to address solubility challenges in in vivo studies?

  • Answer :

  • Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility.
  • Formulation optimization : Use co-solvents (e.g., PEG-400) or lipid-based nanoparticles.
  • Structural modification : Incorporate hydrophilic substituents (e.g., hydroxyl or amine groups) on the phenyl ring .

Data Contradiction Analysis

Q. Why do some analogs show anticoagulant activity while others exhibit antiviral effects?

  • Hypothesis : The 2-oxopyrrolidin-1-yl group may confer target promiscuity. For example:

  • Anticoagulant activity : Interaction with Factor Xa or thrombin’s active site .
  • Antiviral activity : Blockade of viral glycoprotein-host membrane fusion .
    • Methodology :
  • Selectivity assays : Compare activity against isolated targets (e.g., thrombin vs. viral entry proteins).
  • Molecular docking : Simulate binding poses to prioritize lead optimization .

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